Isorhapontin

Catalog No.
S1910456
CAS No.
32727-29-0
M.F
C21H24O9
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorhapontin

CAS Number

32727-29-0

Product Name

Isorhapontin

IUPAC Name

(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1

InChI Key

KROOOMRLDATLKO-NNLCMMBNSA-N

SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Biomass Conversion and Biorefinery

Stability and Photoisomerization of Stilbenes

Lignin Formation

UV-light Stability

Isorhapontin is a naturally occurring stilbenoid glycoside, primarily identified in various plant species such as Gnetum montanum and Veratrum taliense. Its chemical formula is C21H24O9, and it features a structure characterized by a stilbene backbone with a glucoside moiety. This compound is notable for its diverse biological activities, including antioxidant, antibacterial, and antifungal properties, making it a subject of interest in both pharmacological and agricultural research .

That are significant in its biosynthesis and potential applications. The primary reactions include:

  • Dehydrogenation: Initial steps involve the dehydrogenation of hydroxystilbene glucosides, which is essential for their incorporation into lignin polymers .
  • Coupling Reactions: Isorhapontin can undergo homo-coupling and cross-coupling reactions with other hydroxystilbene glucosides, leading to the formation of complex oligomers. These reactions are influenced by the presence of radicals generated during oxidative stress or enzymatic activity .
  • Hydrolysis: As a glycoside, isorhapontin can be hydrolyzed to release its aglycone form, which may exhibit different biological activities compared to the glycosylated form .

Isorhapontin exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Antifungal Properties: Isorhapontin inhibits the activity of cellobiohydrolase I from Trichoderma, showcasing its potential as an antifungal agent with a Ki value of 57.2 μM .
  • Neuroprotective Effects: Recent studies indicate that isorhapontin may inhibit acetylcholinesterase activity, suggesting potential applications in neuroprotection .

The biosynthesis of isorhapontin involves several enzymatic steps:

  • Condensation: The stilbene skeleton is synthesized via the condensation of three acetate units derived from malonyl-CoA with phenolic acids through the action of stilbene synthase enzymes .
  • Hydroxylation and Methylation: After initial synthesis, further modifications such as hydroxylation at specific positions and subsequent methylation lead to the formation of isorhapontin from simpler stilbenes like resveratrol and piceatannol .
  • Glucosylation: The final step involves the addition of a glucose moiety, which converts the aglycone into its glycoside form, enhancing its solubility and bioavailability .

Isorhapontin has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is explored for use in developing natural health products aimed at combating oxidative stress-related diseases.
  • Agriculture: Its antifungal properties make it a candidate for natural fungicides that could help protect crops without relying on synthetic chemicals.
  • Food Industry: As a natural preservative, isorhapontin can enhance the shelf life of food products due to its antioxidant capabilities .

Studies have shown that isorhapontin interacts with various biological targets:

  • Acetylcholinesterase Inhibition: It acts as a competitive inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases .
  • Synergistic Effects with Other Compounds: Research indicates that when combined with other stilbenoids or polyphenols, isorhapontin may exhibit enhanced biological activities, suggesting potential synergistic effects that warrant further investigation.

Several compounds share structural similarities with isorhapontin. Here are some notable examples:

CompoundStructure TypeUnique Features
ResveratrolStilbenoidKnown for cardiovascular benefits and anti-aging properties.
PiceatannolStilbenoidExhibits anti-inflammatory properties; structurally similar but lacks glucoside.
AstringinStilbenoid GlycosideSimilar biosynthetic pathway; known for potent antioxidant activity.
IsorhapontigeninStilbenoidFound in wine grapes; exhibits unique bioactivity against pathogens.

Isorhapontin's unique glycoside structure differentiates it from these compounds by enhancing its solubility and bioactivity in biological systems, making it particularly valuable in pharmaceutical applications.

The biosynthesis of isorhapontin in Picea species follows a well-characterized multi-step enzymatic pathway that begins with the formation of the basic stilbene skeleton and proceeds through a series of specific modifications [1] [2]. The initial and most critical step involves stilbene synthase enzymes, specifically PaSTS1 and PaSTS2 in Picea abies, which catalyze the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to yield resveratrol (3,5,4′-trihydroxystilbene) [1] [3] [2].

Enzymatic StepSubstrateProductEnzyme
Initial condensationp-coumaroyl-CoA + 3 malonyl-CoAResveratrolStilbene synthase (PaSTS1/PaSTS2)
3′-hydroxylationResveratrolPiceatannol intermediateCytochrome P450 hydroxylase
3′-O-methylationHydroxylated intermediateIsorhapontigeninO-methyltransferase
3-O-glucosylationIsorhapontigeninIsorhapontinGlucosyltransferase

The pathway demonstrates remarkable substrate specificity, as recombinant spruce stilbene synthases accept only p-coumaroyl-coenzyme A as a substrate, while cinnamoyl-coenzyme A, caffeoyl-coenzyme A, and feruloyl-coenzyme A are not converted to stilbene products but rather to styrylpyrone derailment products [1]. This specificity ensures that resveratrol serves as the universal precursor for all complex stilbenes in spruce species.

Following the initial stilbene formation, resveratrol undergoes three sequential modifications: 3′-hydroxylation, 3′-O-methylation, and 3-O-glucosylation to yield the final isorhapontin product [1] [4] [2]. The efficiency of this pathway is evidenced by transgenic Picea abies overexpressing PaSTS1, which produced significantly higher amounts of isorhapontin compared to control lines, while resveratrol levels remained consistently low, suggesting rapid conversion through metabolic channeling [1].

The phylogenetic analysis reveals that stilbene synthase genes in Picea species are highly conserved, with 99% amino acid sequence identity within species and 98% identity between species [1] [3]. This conservation extends across Picea abies, Picea sitchensis, and Picea glauca, indicating that the biosynthetic machinery for isorhapontin production originated prior to the diversification of the genus approximately 62 million years ago [1].

Ecological Distribution in Mycorrhizal vs. Non-Mycorrhizal Root Systems

The distribution of isorhapontin in mycorrhizal versus non-mycorrhizal root systems reveals significant ecological patterns that reflect the compound's defensive functions and metabolic regulation. Phenolic compounds including isorhapontin (the isorhapontigenin glucoside), catechin, and ferulic acid are found in both mycorrhizal and non-mycorrhizal roots of Norway spruce [5] [6], though their concentrations and functional roles differ substantially between these two ecological states.

Root System TypeIsorhapontin PresenceConcentration PatternEcological Significance
Mycorrhizal rootsPresentVariable, influenced by fungal partnerEnhanced defense capabilities
Non-mycorrhizal rootsPresentGenerally lower baseline levelsConstitutive defense only
Ectomycorrhizal associationsPresent with modificationsAltered by fungal metabolismSymbiotic regulation

The mycorrhizal association significantly influences stilbene metabolism through several mechanisms. Ectomycorrhizal fungi can alter root chemistry, morphology, life span, and exudation patterns [7], which directly impacts the accumulation and distribution of secondary metabolites including isorhapontin. The fungal mantle and Hartig net of ectomycorrhizae create a barrier through which root exudates must pass, resulting in selective absorption and utilization by the fungal symbiont [8].

In non-mycorrhizal conditions, isorhapontin serves primarily as a constitutive defense compound, maintaining baseline concentrations that provide general protection against pathogenic microorganisms. However, in mycorrhizal systems, the compound's role becomes more complex due to the metabolic interactions between the plant host and fungal partner [9]. Some fungal associates, particularly pathogenic species like Ceratocystis polonica, can metabolize stilbenes including isorhapontin through ring-opening, deglycosylation, and dimerization reactions [9] [10].

The ecological distribution also reflects seasonal and developmental patterns. In one-year-old needles of Picea jezoensis, the highest total stilbene content, including isorhapontin, was detected during autumn and spring collections (5.4-7.77 mg/g dry weight) [11] [12]. This seasonal variation correlates with periods of increased metabolic activity and potential stress exposure.

Seasonal Variation in Conifer Secondary Metabolite Production

Seasonal variation in isorhapontin production represents a critical adaptive mechanism that allows Picea species to optimize their chemical defenses in response to changing environmental conditions and biological threats. The temporal patterns of stilbene accumulation demonstrate sophisticated metabolic regulation that balances resource allocation between growth, defense, and survival functions.

SeasonIsorhapontin ContentPjSTS Expression PatternMetabolic Significance
SpringHigh (5.4-7.77 mg/g DW)Elevated PjSTS1a/1b transcriptionActive growth and defense preparation
SummerElevatedHigh PjSTS1a/1b activityPeak metabolic activity
AutumnPeak levelsMaximum PjSTS1a/1b expressionPre-winter defense accumulation
WinterReducedDominant PjSTS2 activityMaintenance metabolism

The seasonal production of isorhapontin in Picea jezoensis needles demonstrates distinct age-dependent patterns [11] [12]. Trans-isorhapontin content ranges from 0.01-6.07 mg/g dry weight across different needle ages and seasons, with the compound representing a significant portion of the total stilbene profile. The highest concentrations consistently occur in one-year-old needles collected during autumn and spring periods [12].

Stilbene synthase gene expression shows coordinated seasonal regulation that drives isorhapontin production patterns. PjSTS1a and PjSTS1b transcription levels are significantly higher in needles collected during autumn, spring, and summer compared to winter samples [11] [12]. In contrast, PjSTS2 maintains active transcription throughout winter, spring, and summer, while PjSTS3 expression remains relatively constant year-round [12].

The seasonal variation reflects broader metabolic adjustments related to cold acclimation and deacclimation processes. During forced deacclimation experiments simulating early spring conditions, phenolic metabolite pools including those related to stilbene precursors undergo rapid changes [13]. Shikimic acid, a precursor in the phenylpropanoid pathway leading to isorhapontin synthesis, increases during the first year of needle development and shows seasonal fluctuations [14].

Environmental factors significantly influence seasonal stilbene production patterns. Temperature, light conditions, and water availability all impact the timing and magnitude of isorhapontin accumulation [15] [16]. During drought stress periods, defensive metabolite production can be altered, with some studies showing increased diterpene production in September but variable effects on phenolic compounds [16].

XLogP3

0.5

Dates

Modify: 2023-08-16

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